cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid
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Overview
Description
The compound “cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups, one of which is part of a carboxylic acid group . The term “cis” suggests that there are two groups on the same side of a double bond or ring structure .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the piperidine ring followed by the addition of the benzyloxy and carboxylic acid groups. Boronic esters might be used as protective groups for cis-1,2- or 1,3-diol motifs .Molecular Structure Analysis
The “cis” configuration suggests that the two groups (benzyloxy carbonyl and carboxylic acid) are on the same side of the piperidine ring. This configuration can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The presence of the carboxylic acid group suggests that this compound could participate in typical acid-base reactions. The carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar carboxylic acid and carbonyl groups could enhance its solubility in polar solvents .Scientific Research Applications
1. Stereochemical Studies
Research by Bernáth et al. (1985) in the field of stereochemistry involved the study of saturated heterocycles, including the preparation and conformational study of partially saturated 3,1-benzoxazines, 3,1-benzoxazin-2-ones, and 3,1-benzoxazine-2-thiones. This work contributes to the understanding of the stereochemical properties of compounds like cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid (Bernáth et al., 1985).
2. Catalysis and Selectivity Tuning
De Boer et al. (2005) demonstrated the use of carboxylic acid promoted cis-dihydroxylation and epoxidation of alkenes. This work highlights the potential of compounds like this compound in catalysis and the tuning of catalyst selectivity (De Boer et al., 2005).
3. Environmental Monitoring
Arrebola et al. (1999) developed methods for the determination of certain carboxylic acids in human urine. This is relevant for environmental monitoring and could potentially include compounds like this compound (Arrebola et al., 1999).
4. Microbial Biotransformation
Wubbolts and Timmis (1990) discussed the biotransformation of substituted benzoates into cis-diols using engineered strains of Pseudomonas, showing potential for microbial applications of similar compounds (Wubbolts & Timmis, 1990).
5. Structural and Conformational Studies
Korp, Bernal, and Fuchs (1983) conducted structural and conformational studies of related carboxylic acids, providing insights into the physical properties and behavior of compounds like this compound (Korp, Bernal, & Fuchs, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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